
Demoxepam
Vue d'ensemble
Description
Demoxepam (7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one 4-oxide) is a primary active metabolite of chlordiazepoxide (CDP), a benzodiazepine used for its anxiolytic and sedative properties. This compound is formed via hydrolytic cleavage of CDP’s methylamino group, followed by oxidative deamination . Pharmacokinetically, this compound exhibits a significantly longer half-life (10–20 hours in dogs, 22–24 hours in humans) compared to CDP, leading to its accumulation during chronic administration . It is pharmacologically active, contributing to CDP’s therapeutic and adverse effects, particularly under prolonged use .
This compound’s instability in aqueous solutions and susceptibility to thermal decomposition during gas chromatography-mass spectrometry (GC-MS) analysis complicate its detection, often leading to misidentification as nordiazepam or oxazepam . Its metabolic pathways include hydrolysis to nordiazepam and further oxidation to oxazepam, though species-specific differences exist in degradation kinetics and byproducts .
Méthodes De Préparation
Le démoxépam peut être synthétisé par une réaction en plusieurs étapes à partir de la 4-chloroaniline . La voie de synthèse implique la formation de la 2-amino-5-chlorobenzophénone comme intermédiaire, suivie de réactions supplémentaires pour produire du démoxépam . Les méthodes de production industrielle impliquent généralement des voies de synthèse similaires, mais sont optimisées pour la production à grande échelle.
Analyse Des Réactions Chimiques
Hydrolysis of Demoxepam
Hydrolysis is a key reaction of this compound, leading to the formation of 2-amino-5-chlorobenzophenone .
Hydrolysis Products
Observed Intermediates
Factors Affecting this compound Hydrolysis
pH Dependence
Buffer Catalysis
Ionic Strength
Kinetics and Mechanisms
The hydrolysis of chlordiazepoxide initially forms this compound, which then degrades in a parallel consecutive reaction to 2-amino-5-chlorobenzophenone .
-
The first reaction step involves loss of the methylamino group from chlordiazepoxide, yielding this compound .
-
The second reaction involves the degradation of this compound to 2-amino-5-chlorobenzophenone .
Spectral changes during this compound hydrolysis:
-
Characterized by a loss in absorbance of chromophoric absorption bands .
-
Two new absorption bands with A,,, of 253 and 261 nm are observed .
The final product, 2-amino-5-chlorobenzophenone, also exhibits acid-base behavior, with its UV spectrum dependent on pH values .
Stability Parameters
To assess the kinetic stability of chlordiazepoxide, hydrolysis kinetics have been studied as a function of buffer concentration, ionic strength, and temperature .
Buffer Effects
Where:
is the dissociation constant for the buffer species,
is the hydrolysis rate constant without buffer catalysis, and
and are the rate constants for buffer catalysis of the acid buffer species and its conjugate base, respectively .
Metabolic Transformation
In vivo, this compound is an active metabolite of chlordiazepoxide, with steady-state concentrations exceeding those of chlordiazepoxide .
Applications De Recherche Scientifique
Pharmacological Properties
Demoxepam exhibits anxiolytic effects, primarily through its interaction with GABA_A receptors. It is known for its lower efficacy compared to chlordiazepoxide but retains significant pharmacological activity. The compound's binding affinity to GABA_A receptors has been quantitatively assessed, revealing its modulatory effects on neurotransmission.
Binding Affinity Data
Compound | 3H-Flunitrazepam Binding (Ki, μM) |
---|---|
Chlordiazepoxide | 0.67 ± 0.10 |
This compound | 0.44 ± 0.02 |
This table illustrates that while this compound has a comparable binding affinity to GABA_A receptors, its efficacy varies based on receptor subtype interactions .
Clinical Applications
This compound's clinical applications are primarily focused on anxiety disorders. Studies have shown that it can effectively reduce anxiety symptoms, particularly in chronic administration scenarios. A notable study indicated a significant correlation between this compound plasma levels and anxiety reduction in subjects with anxiety disorders .
Case Studies
- Chronic Anxiety Management : A study involving patients with generalized anxiety disorder demonstrated that prolonged exposure to this compound resulted in marked reductions in anxiety symptoms, suggesting its potential as a long-term treatment option .
- Postoperative Anxiety : In a clinical trial assessing preoperative administration of this compound, patients reported lower anxiety levels compared to controls receiving placebo, indicating its efficacy in acute stress scenarios .
Metabolism and Pharmacokinetics
This compound is primarily derived from the metabolism of chlordiazepoxide. Its pharmacokinetic profile reveals a longer half-life compared to its parent compound, which influences dosing regimens in clinical settings.
Pharmacokinetic Data
- Half-Life : this compound has a half-life ranging from 14 to 95 hours, significantly longer than chlordiazepoxide's .
- Absorption and Elimination : Following oral administration of chlordiazepoxide, this compound is detected in plasma over extended periods, although it may not reach measurable levels immediately after administration .
Forensic Applications
In forensic toxicology, this compound is analyzed in postmortem specimens to determine drug involvement in fatalities. Its detection can provide critical insights into substance use patterns and potential overdose cases.
Toxicology Findings
- Matrix Effects : Research highlights the importance of understanding matrix effects when analyzing this compound in various biological samples (e.g., blood, urine). These effects can influence the accuracy of toxicological assessments .
- Case Reports : Several case studies document instances where this compound was identified as a contributing factor in drug-related deaths, emphasizing the need for thorough toxicological screening in forensic investigations .
Mécanisme D'action
Demoxepam acts as a GABA-A receptor agonist . It binds to these receptors and enhances their response to gamma-aminobutyric acid (GABA) present in the synapses . This action increases the firing threshold of neurons, reducing the likelihood of electrical transmission from one neuron to the next . The molecular targets involved include the GABA-A receptors located in the central nervous system .
Comparaison Avec Des Composés Similaires
Structural and Metabolic Comparisons
Chlordiazepoxide (CDP)
- Formation Relationship : CDP hydrolyzes to demoxepam in aqueous solutions (half-life: ~9 days at 37°C) .
- Pharmacological Activity : CDP exhibits higher potency at α1-containing GABAA receptors compared to this compound. In vivo, CDP reduces stress-induced hyperthermia (SIH) and basal body temperature at lower doses (10–20 mg/kg in mice) than this compound (40 mg/kg required for equivalent effects) .
Nordiazepam
- Formation: this compound degrades to nordiazepam via thermal decomposition during GC-MS derivatization or hydrolysis in acidic/basic conditions .
- Analytical Challenges: Nordiazepam is falsely identified in this compound samples at concentrations ≥500 ng/mL via GC-MS, even in pure this compound .
- Pharmacology: Nordiazepam is a common metabolite of multiple benzodiazepines (e.g., diazepam), complicating toxicological attribution when this compound is present .
Oxazepam
- Formation : Oxazepam arises from this compound via hydroxylation and N-dealkylation, but only at high this compound concentrations (≥10,000 ng/mL) .
- Misidentification : GC-MS derivatization of this compound generates oxazepam artifacts at levels as low as 50 ng/mL, leading to false positives .
- Activity : Oxazepam has lower receptor affinity than this compound but longer clinical effects due to slower elimination .
Pharmacological and Receptor Binding Profiles
Compound | GABAA Receptor Efficacy (α1β2γ2) | In Vivo Potency (SIH Reduction) | Half-Life (Hours) |
---|---|---|---|
This compound | Moderate | Requires higher doses (40 mg/kg) | 10–24 |
CDP | High | Effective at 20 mg/kg | 5–30 |
Nordiazepam | High | Not directly tested | 50–150 |
Oxazepam | Low | Lower than this compound | 4–15 |
- Receptor Binding : this compound and CDP show comparable affinity for GABAA benzodiazepine sites in vitro, but this compound has reduced efficacy at α1-containing receptors .
- Chronic Effects : this compound plasma levels correlate with anxiolytic effects in long-term CDP use, surpassing CDP’s direct contributions .
Analytical Challenges and Stability
Detection Methods
- GC-MS Limitations: Silylation derivatization of this compound produces nordiazepam and oxazepam artifacts, invalidating results unless confirmed via liquid chromatography (LC-MS) or direct-probe MS .
- HPLC Advantage : High-performance liquid chromatography (HPLC) avoids thermal decomposition, enabling accurate this compound quantification .
Stability in Solution
Key Research Findings
Metabolic Contributions : this compound’s prolonged half-life and steady-state accumulation make it a critical mediator of CDP’s chronic effects, particularly in anxiety disorders .
Analytical Artifacts: Laboratories using GC-MS for benzodiazepine confirmation must account for this compound’s degradation to avoid false nordiazepam/oxazepam reports .
Receptor Selectivity : this compound’s reduced efficacy at α1-GABAA receptors explains its lower acute potency compared to CDP, despite similar binding affinity .
Activité Biologique
Demoxepam, a benzodiazepine derivative, is primarily recognized as a metabolite of chlordiazepoxide (CDP). This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant clinical studies.
Overview of this compound
This compound is classified as a minor metabolite of chlordiazepoxide, which is known for its anxiolytic effects. The hydrolysis of CDP leads to the formation of this compound in aqueous solutions, a process that has significant implications for its pharmacokinetics and biological activity. The compound exhibits reduced efficacy at GABA_A receptors compared to its parent compound, CDP, which influences its therapeutic applications and side effect profile.
This compound functions primarily through modulation of the GABA_A receptor. It binds to benzodiazepine sites on these receptors, enhancing GABAergic neurotransmission. However, studies indicate that this compound has a lower efficacy at certain receptor subtypes compared to CDP:
- Binding Affinity : Both CDP and this compound show comparable affinity for GABA_A receptors as indicated by 3H-flunitrazepam binding studies (Table 1) .
Compound | 3H-flunitrazepam binding (Ki, μM) |
---|---|
Chlordiazepoxide | 0.67 ± 0.10 |
This compound | 0.44 ± 0.02 |
- Efficacy Comparison : In vitro studies demonstrated that while CDP has greater efficacy at α1β2γ2 GABA_A receptors, this compound's efficacy is comparable at α3β2γ2 GABA_A receptors .
Pharmacokinetics
The pharmacokinetic profile of this compound reveals important insights into its biological activity:
- Absorption and Half-Life : After administration, peak plasma levels of this compound are typically observed within 2 to 8 hours. Notably, the half-life of this compound is significantly longer than that of CDP, which may affect dosing regimens in clinical settings .
- Elimination Rates : Studies indicate that the elimination rate constant for this compound varies among individuals, contributing to its pharmacokinetic variability .
Clinical Studies and Case Reports
Several clinical studies have elucidated the anxiolytic effects of this compound:
- Anxiety Disorders : A study involving patients with anxiety disorders found a significant correlation between anxiety reduction and plasma levels of this compound, suggesting its potential as an effective anxiolytic agent .
- Stress-Induced Hyperthermia : In vivo experiments using the stress-induced hyperthermia paradigm demonstrated that while both CDP and this compound reduced hyperthermia responses, CDP was more potent at lower doses compared to this compound .
Case Study Analysis
A notable case study highlighted the differences in biological activity between CDP and this compound. Chronic administration of CDP resulted in significant levels of this compound in plasma but also indicated that higher doses were required for this compound to achieve similar effects as those observed with CDP .
Q & A
Basic Research Questions
Q. How can researchers ensure accurate quantification of Demoxepam in stability studies?
this compound's stability in solution is influenced by temperature and concentration. Use LC-MS/MS with an ion-pairing mobile phase (e.g., 50 mM phosphoric acid in 50% methanol) to monitor degradation products. Hydrolysis follows first-order kinetics, with a half-life of ~8.8 days at 37°C, and degradation is negligible below 0°C . For validation, employ extracted ion chromatograms (e.g., m/z 287.1 for this compound) and confirm fragments via MS/MS to avoid misidentification .
Q. What are the primary metabolic pathways of this compound in mammalian systems?
this compound undergoes hydroxylation (forming 4-hydroxy and 9-hydroxy derivatives), N-oxide reduction (yielding nordiazepam and oxazepam), and lactam hydrolysis (producing 2-amino-5-chlorobenzophenone). In dogs, ~10% is excreted unchanged in urine, while fecal metabolites include N-desoxythis compound. Human studies show urinary excretion of conjugated oxazepam and phenolic derivatives .
Q. What experimental designs are recommended for studying this compound's anxiolytic effects?
Use the stress-induced hyperthermia (SIH) paradigm in mice. Measure basal (T1) and stress-induced (T2) rectal temperatures 10 minutes apart. Intraperitoneal administration of this compound 60 minutes pre-T1 reduces ΔT (T2−T1) dose-dependently. Compare efficacy to chlordiazepoxide (CDP), noting that CDP shows greater acute potency despite this compound's longer half-life (~40 hours in humans) .
Advanced Research Questions
Q. How do receptor subtype differences impact this compound's efficacy in vitro vs. in vivo?
this compound exhibits lower efficacy at α1β2γ2 GABAA receptors compared to CDP in oocyte electrophysiology, despite similar affinity in ³H-flunitrazepam binding assays. This discrepancy arises from subtype-specific modulation: this compound's anxiolytic effects in vivo correlate with α3β2γ2 receptor activity, which is less sensitive to its metabolites. Use voltage-clamp techniques with GABA EC₅–EC₂₅ concentrations to quantify potentiation .
Q. What methodological pitfalls arise in GC-MS analysis of this compound?
Silylation derivatization of this compound produces artifacts falsely identified as nordiazepam and oxazepam. For example, 500 ng/mL derivatized this compound yields nordiazepam signals, while 50 ng/mL produces oxazepam. To mitigate this, use underivatized LC-MS/MS or validate results with reference standards. Cross-check findings using alternative detectors (e.g., UV at 254 nm) .
Q. How should researchers model this compound's pharmacokinetics in chronic exposure studies?
Apply a two-compartment open-system model with first-order elimination. Account for its prolonged half-life (40 hours in humans) and nonlinear accumulation due to metabolite activity. Plasma levels of this compound exceed CDP during chronic dosing, necessitating population pharmacokinetic analyses to adjust for interindividual variability in CYP450 metabolism .
Q. Why do contradictory findings exist regarding this compound's anxiolytic potency compared to CDP?
CDP hydrolyzes rapidly to this compound in vivo, but acute studies show CDP's superior potency due to faster blood-brain barrier penetration. Chronic studies, however, reveal this compound's steady-state concentrations surpass CDP, with anxiety reduction correlating strongly with this compound plasma levels. Use crossover designs to compare acute vs. chronic effects and measure metabolite ratios .
Q. Methodological Recommendations
- Analytical Validation : Combine LC-MS/MS with isotopic dilution (e.g., deuterated internal standards) to resolve co-eluting metabolites .
- In Vivo Models : Pair SIH with microdialysis to correlate brain this compound levels with behavioral outcomes .
- Data Interpretation : Address hydrolysis artifacts in osmotic minipump studies by correcting release profiles for degradation kinetics .
Propriétés
IUPAC Name |
7-chloro-4-hydroxy-5-phenyl-3H-1,4-benzodiazepin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2/c16-11-6-7-13-12(8-11)15(10-4-2-1-3-5-10)18(20)9-14(19)17-13/h1-8,20H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSADRZMLSXCSAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N=C2C=CC(=CC2=C(N1O)C3=CC=CC=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4046155 | |
Record name | Demoxepam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4046155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
37.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47200817 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
963-39-3 | |
Record name | Demoxepam [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000963393 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Demoxepam | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169898 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Demoxepam | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46077 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Demoxepam | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4046155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Demoxepam | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.287 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DEMOXEPAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8X1XP5M0SB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.